1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride is a boronic ester derivative of tetrahydroisoquinoline. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is a white solid with the molecular formula C15H23BClNO2 and a molecular weight of 295.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with boronic acid derivatives under specific conditions. One common method includes the use of pinacol boronic ester as a reagent, which reacts with the tetrahydroisoquinoline in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.
Quinoline Derivatives: Formed through oxidation.
Saturated Derivatives: Formed through reduction.
Scientific Research Applications
1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride has a wide range of applications in scientific research:
Biology: Investigated for its potential role in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
Methylboronic Acid Pinacol Ester: Used in similar coupling reactions but with different reactivity profiles.
Vinylboronic Acid Pinacol Ester: Used for forming carbon-carbon bonds with vinyl groups.
Uniqueness
1,2,3,4-Tetrahydro-isoquinoline-7-boronic acid pinacol ester hydrochloride is unique due to its tetrahydroisoquinoline core, which imparts specific reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2.ClH/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13;/h5-6,9,17H,7-8,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCYZLNDVQYKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCNC3)C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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